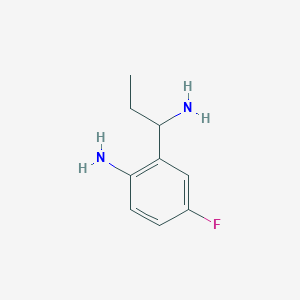

2-(1-Aminopropyl)-4-fluoroaniline2hcl

Beschreibung

2-(1-Aminopropyl)-4-fluoroaniline·2HCl is a dihydrochloride salt of an aromatic amine featuring a 4-fluoroaniline core and a 1-aminopropyl side chain. Its molecular formula is C₉H₁₄Cl₂F N₂, with a molecular weight of 240.92 g/mol (calculated). The compound’s structure combines a halogenated aromatic ring with a primary aliphatic amine, enhancing its solubility in aqueous media due to the hydrochloride salt form.

Eigenschaften

Molekularformel |

C9H13FN2 |

|---|---|

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

2-(1-aminopropyl)-4-fluoroaniline |

InChI |

InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3 |

InChI-Schlüssel |

IWKHCLIXVYUVOY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(C=CC(=C1)F)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves a multi-step process:

Starting Material: The synthesis begins with 4-fluoroaniline.

Alkylation: The 4-fluoroaniline undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-4-fluoroaniline.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group, resulting in 2-(1-Aminopropyl)-4-fluoroaniline.

Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, 2-(1-Aminopropyl)-4-fluoroaniline2hcl.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminopropyl)-4-fluoroaniline2hcl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines with different oxidation states.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminopropyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Aminopropyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ampropylfos (16606-64-7)

- Molecular Formula: C₃H₁₀NO₃P

- Molecular Weight : 139.08 g/mol

- Functional Groups: Phosphonic acid, 1-aminopropyl chain.

- Applications : Fungicide (ISO-classified) .

- Key Differences: Ampropylfos replaces the fluoroaniline moiety with a phosphonic acid group, increasing polarity and metal-chelating capacity.

3-Bromo-5-fluoro-4-iodoaniline (2090537-38-3)

- Molecular Formula: C₆H₄BrFINO

- Molecular Weight : 332.91 g/mol

- Functional Groups : Trihalogenated aniline (Br, F, I).

- Applications : Intermediate in organic synthesis, likely for agrochemicals or dyes .

- Key Differences :

- The trihalogenated structure increases steric hindrance and molecular weight, reducing solubility compared to the dihydrochloride salt of the target compound.

- The absence of an aliphatic amine side chain limits its ability to participate in coupling reactions, a feature critical in drug conjugate synthesis (e.g., Ris-1Aa in ) .

Monoammonium Sulfamate (61-82-5)

- Molecular Formula : H₆N₂O₃S

- Molecular Weight : 114.12 g/mol

- Functional Groups : Sulfamate, ammonium ion.

- Applications : Herbicide (tolerances revoked) .

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications |

|---|---|---|---|---|

| 2-(1-Aminopropyl)-4-fluoroaniline·2HCl | C₉H₁₄Cl₂F N₂ | 240.92 | Aromatic amine, aliphatic amine | Pharmaceutical intermediate |

| Ampropylfos | C₃H₁₀NO₃P | 139.08 | Phosphonic acid, aminopropyl | Fungicide |

| 3-Bromo-5-fluoro-4-iodoaniline | C₆H₄BrFINO | 332.91 | Trihalogenated aniline | Organic synthesis |

| Monoammonium sulfamate | H₆N₂O₃S | 114.12 | Sulfamate, ammonium ion | Herbicide |

Research Findings and Implications

Solubility and Reactivity: The dihydrochloride salt of 2-(1-Aminopropyl)-4-fluoroaniline enhances aqueous solubility, making it preferable for reactions in polar solvents compared to neutral analogs like 3-Bromo-5-fluoro-4-iodoaniline .

Functional Group Versatility: The primary amine on the propyl chain enables conjugation reactions (e.g., NHS ester coupling in ), a feature absent in Ampropylfos and Monoammonium sulfamate .

Application Divergence : Halogenated anilines with aliphatic amines are underrepresented in agrochemicals but prominent in drug development, as seen in Ris-1Aa’s synthesis .

Limitations and Notes

- Direct comparative data for 2-(1-Aminopropyl)-4-fluoroaniline·2HCl is sparse; inferences are drawn from structural analogs.

- Contradictions arise in application domains (e.g., fungicides vs. drug intermediates), emphasizing the role of functional groups in determining utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.